molecular formula C14H17ClN4O3S2 B2562520 5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097895-44-6

5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B2562520
CAS No.: 2097895-44-6
M. Wt: 388.89
InChI Key: KGJFLKZPLXOTCU-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research on compounds structurally related to "5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide" focuses on the synthesis of new sulfonamide derivatives and their evaluation for antimicrobial properties. For instance, Patel, Purohit, and Rajani (2014) synthesized a new class of thiazolopyrimidine-based sulfonamides, aimed at finding new agents to fight against microbial infections, including bacterial and fungal strains, as well as antitubercular activity against H37Rv (Patel, Purohit, & Rajani, 2014). Similarly, El‐Emary, Al-muaikel, and Moustafa (2002) discussed the synthesis and antimicrobial activity of new heterocycles based on sulfonamide derivatives, showcasing their potential against various microbial strains (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antiviral and Anticonvulsant Activities

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, highlighting the potential antiviral applications of sulfonamide derivatives (Chen et al., 2010). Moreover, Farag et al. (2012) focused on the synthesis of sulfonamide derivatives incorporating a thiazole moiety for their anticonvulsant activity, indicating the diverse therapeutic potentials of these compounds (Farag et al., 2012).

Safety and Hazards

The safety and hazards associated with “5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3S2/c1-22-12-3-2-10(15)8-13(12)24(20,21)18-11-4-6-19(7-5-11)14-9-16-23-17-14/h2-3,8-9,11,18H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJFLKZPLXOTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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